7-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
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Overview
Description
7-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a piperazine moiety attached to a chlorobenzyl group
Preparation Methods
The synthesis of 7-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves multiple steps, typically starting with the preparation of the thiazole and pyrimidine precursors. The synthetic route often includes:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under specific conditions to form the thiazole ring.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions, often involving the condensation of suitable precursors.
Coupling Reactions: The thiazole and pyrimidine rings are then coupled together, usually through a series of nucleophilic substitution reactions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced via a nucleophilic substitution reaction with the chlorobenzyl group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
7-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its unique structure and biological activity.
Biological Research: Researchers investigate the compound’s effects on biological systems, including its interactions with enzymes and receptors.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 7-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 7-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE include other thiazolopyrimidines and piperazine derivatives. These compounds share structural similarities but may differ in their specific substituents and biological activities. For example:
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole ring fused to a pyrimidine ring, known for its potential as a CDK2 inhibitor.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a pyridine ring fused to a pyrimidine ring, studied for its antiproliferative and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c19-15-3-1-2-14(10-15)12-21-4-6-22(7-5-21)13-16-11-17(24)23-8-9-25-18(23)20-16/h1-3,8-11H,4-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHFWLNEFGWJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC(=O)N4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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